molecular formula C21H25N B011821 1-Propyl-5-phenyl-2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridine CAS No. 107035-09-6

1-Propyl-5-phenyl-2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridine

Cat. No. B011821
M. Wt: 291.4 g/mol
InChI Key: RMFDPFVJWNFOJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Propyl-5-phenyl-2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of indenopyridines and has been synthesized using various methods.

Mechanism Of Action

The mechanism of action of 1-Propyl-5-phenyl-2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridine is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and proliferation. Studies have shown that this compound can inhibit the activity of cyclin-dependent kinases, which play a crucial role in cell division and proliferation. It has also been shown to inhibit the activity of certain proteins that are involved in the regulation of cell survival and apoptosis.

Biochemical And Physiological Effects

1-Propyl-5-phenyl-2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridine has been found to have several biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, it has been shown to have antioxidant activity, which can help protect cells from oxidative damage. It has also been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 1-Propyl-5-phenyl-2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridine in lab experiments is its potential as a drug candidate. Its anti-cancer and anti-inflammatory properties make it a promising candidate for further research and development. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with in certain applications.

Future Directions

There are several future directions for research on 1-Propyl-5-phenyl-2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridine. One area of research is the development of new synthetic methods for this compound that are more efficient and cost-effective. Another area of research is the investigation of its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential for use in combination therapies for cancer and other diseases.

Synthesis Methods

The synthesis of 1-Propyl-5-phenyl-2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridine has been reported in several studies. One of the most commonly used methods involves the reaction of 2-(1-phenylpropylidene)malononitrile with cyclohexanone in the presence of ammonium acetate and acetic acid. The reaction is carried out under reflux conditions, and the resulting product is purified using column chromatography. Other methods involve the use of different starting materials and reagents, but the basic reaction mechanism remains the same.

Scientific Research Applications

1-Propyl-5-phenyl-2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridine has shown potential in various scientific research applications. One of the most promising areas of research is drug discovery and development. This compound has been found to exhibit significant activity against several types of cancer cells, including breast cancer, lung cancer, and colon cancer. It has also been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation.

properties

CAS RN

107035-09-6

Product Name

1-Propyl-5-phenyl-2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridine

Molecular Formula

C21H25N

Molecular Weight

291.4 g/mol

IUPAC Name

5-phenyl-1-propyl-2,3,4,4a,5,9b-hexahydroindeno[1,2-b]pyridine

InChI

InChI=1S/C21H25N/c1-2-14-22-15-8-13-19-20(16-9-4-3-5-10-16)17-11-6-7-12-18(17)21(19)22/h3-7,9-12,19-21H,2,8,13-15H2,1H3

InChI Key

RMFDPFVJWNFOJK-UHFFFAOYSA-N

SMILES

CCCN1CCCC2C1C3=CC=CC=C3C2C4=CC=CC=C4

Canonical SMILES

CCCN1CCCC2C1C3=CC=CC=C3C2C4=CC=CC=C4

Other CAS RN

107035-09-6
107035-10-9

synonyms

1-PPHIP
1-propyl-5-phenyl-2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridine
1-propyl-5-phenyl-2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridine hydrochloride, (+)-isomer
1-propyl-5-phenyl-2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridine hydrochloride, (-)-isomer
1-propyl-5-phenyl-2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridine, (+)-isomer
1-propyl-5-phenyl-2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridine, (-)-isome

Origin of Product

United States

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